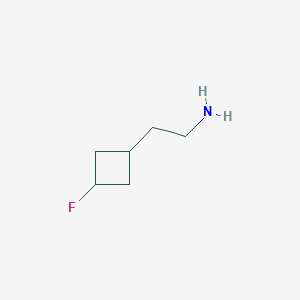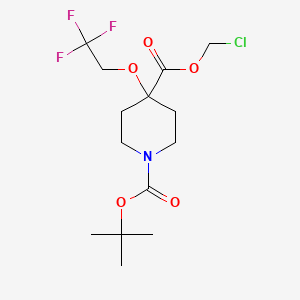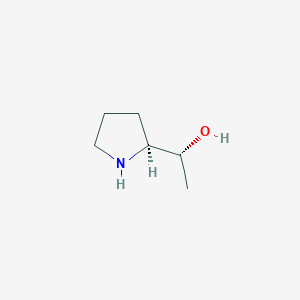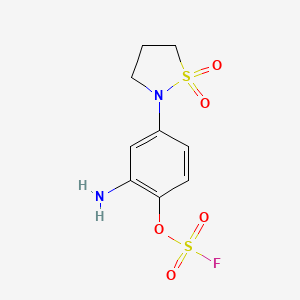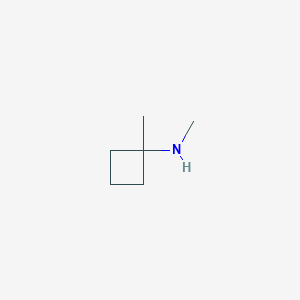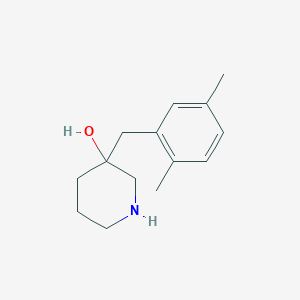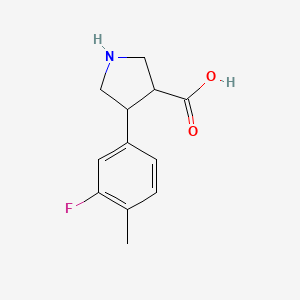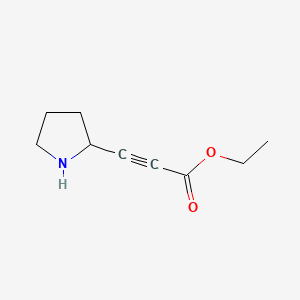
Ethyl 3-(pyrrolidin-2-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(pyrrolidin-2-yl)propiolate is a chemical compound featuring a pyrrolidine ring attached to an ethyl propiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(pyrrolidin-2-yl)propiolate typically involves the reaction of pyrrolidine with ethyl propiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include anhydrous ethanol, and the reaction is often catalyzed by acids such as trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature and pressure to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(pyrrolidin-2-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidin-2-ones and substituted pyrroles .
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propiolate involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups that confer different properties.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-4,7H2,1H3 |
InChI Key |
JLMUDNUDRFKMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



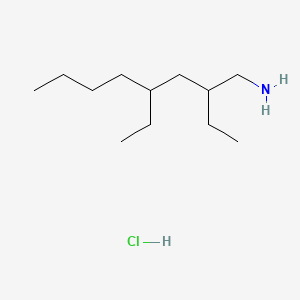
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

